molecular formula C10H18OS B13027908 (1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13027908
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-KHQFGBGNSA-N
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Description

(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[221]heptan-2-ol is a bicyclic organic compound with a unique structure that includes a sulfanylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from norbornene.

    Functional Group Introduction:

    Hydroxyl Group Addition: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon, using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanylmethyl group can undergo substitution reactions, where the sulfur atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.

Properties

Molecular Formula

C10H18OS

Molecular Weight

186.32 g/mol

IUPAC Name

(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+,10-/m1/s1

InChI Key

PYQMNINTTPIRIT-KHQFGBGNSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@]1([C@H](C2)O)CS)C

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C

Origin of Product

United States

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